4-(Isobutylamino)phenol
Description
4-(Isobutylamino)phenol is an aromatic compound featuring a phenol core substituted with an isobutylamino group (-NH-C(CH₃)₂CH₂) at the para position. This structure combines the electron-rich phenolic hydroxyl group with the bulky, aliphatic isobutylamine moiety, which may influence its electronic properties, solubility, and intermolecular interactions.
Properties
CAS No. |
104-17-6 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
4-(2-methylpropylamino)phenol |
InChI |
InChI=1S/C10H15NO/c1-8(2)7-11-9-3-5-10(12)6-4-9/h3-6,8,11-12H,7H2,1-2H3 |
InChI Key |
PAGULGKYMQWKBN-UHFFFAOYSA-N |
SMILES |
CC(C)CNC1=CC=C(C=C1)O |
Canonical SMILES |
CC(C)CNC1=CC=C(C=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The isobutylamino group in 4-(Isobutylamino)phenol introduces steric bulk and moderate electron-donating effects, contrasting with the stronger electron-withdrawing imidazole ring in 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol. This difference likely impacts charge transfer efficiency and NLO performance .
- HOMO-LUMO Gap: Compounds with extended π-conjugation (e.g., imidazole derivatives) exhibit lower HOMO-LUMO gaps (~3.2–3.5 eV), enhancing NLO activity via intramolecular charge transfer (ICT).
2.2 Nonlinear Optical (NLO) Properties
Experimental data for 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol highlights its superior NLO performance:
- Nonlinear Absorption Coefficient (β): 4.044 × 10⁻¹ cm/W .
- Third-Order Susceptibility (χ³) : 2.2627 × 10⁻⁶ esu .
In contrast, 4-(Isobutylamino)phenol lacks direct NLO measurements. However, its amino-phenol framework suggests moderate hyperpolarizability due to the -NH and -OH groups’ electron donor-acceptor pairing. Computational studies on similar aminophenols (e.g., 4-(Benzylamino)phenol) predict lower β values compared to imidazole derivatives, attributed to reduced π-conjugation .
2.3 Solubility and Intermolecular Interactions
- 4-(Isobutylamino)phenol: The hydrophobic isobutyl group enhances solubility in organic solvents (e.g., ethanol, chloroform), advantageous for solution-based device fabrication.
- Imidazole Derivatives : Lower solubility due to rigid aromatic systems but stronger π-π stacking, beneficial for solid-state NLO applications.
Research Findings and Implications
- NLO Performance: Imidazole-based phenol derivatives outperform aminophenols in NLO metrics due to enhanced ICT and lower bandgaps. For example, 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol’s χ³ value is ~100× higher than typical aminophenols .
- Synthetic Flexibility: The isobutylamino group in 4-(Isobutylamino)phenol offers tunability for modifying solubility and steric effects, though at the cost of reduced conjugation .
- Future Directions: Hybridizing 4-(Isobutylamino)phenol with π-conjugated systems (e.g., adding thiophene or phenyl rings) could balance processability and NLO efficiency .
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